molecular formula C11H11N3O2 B14143941 N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide CAS No. 64230-44-0

N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B14143941
CAS No.: 64230-44-0
M. Wt: 217.22 g/mol
InChI Key: GALJEQNJZWTKED-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal complexes, enhancing their catalytic activity in various chemical reactions. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide is unique due to the combination of the pyrimidine and furan rings, which imparts distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

CAS No.

64230-44-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15)

InChI Key

GALJEQNJZWTKED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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